A Technical Guide to 16:0-19:2-16:0 TG-d5: An Internal Standard for Quantitative Lipidomics
A Technical Guide to 16:0-19:2-16:0 TG-d5: An Internal Standard for Quantitative Lipidomics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 16:0-19:2-16:0 TG-d5, a deuterated triglyceride used as an internal standard in mass spectrometry-based lipidomics. This document outlines its chemical and physical properties, its primary application in quantitative analysis, and a representative experimental protocol for its use.
Introduction
16:0-19:2-16:0 TG-d5, also known as TG(16:0/19:2/16:0)-d5, is a synthetic, stable isotope-labeled triglyceride. It consists of a glycerol backbone with two palmitic acid (16:0) moieties at the sn-1 and sn-3 positions and a nonadecadienoic acid (19:2) at the sn-2 position. The "-d5" designation indicates that five hydrogen atoms on the glycerol backbone have been replaced with deuterium. This mass difference allows it to be distinguished from its endogenous, non-labeled counterparts by a mass spectrometer, which is the fundamental principle behind its use as an internal standard.
This compound is a component of the commercially available "UltimateSPLASH™ ONE" internal standard mixture, which is widely used in lipidomics research to ensure accurate and precise quantification of triglycerides and other lipid classes in complex biological samples.[1][2][3] The use of deuterated standards like 16:0-19:2-16:0 TG-d5 is crucial for correcting for sample loss during preparation and for variations in ionization efficiency during mass spectrometry analysis.
Properties of 16:0-19:2-16:0 TG-d5
A summary of the key quantitative and physical data for 16:0-19:2-16:0 TG-d5 is presented in the table below.
| Property | Value | Source(s) |
| Chemical Name | 1,3-dihexadecanoyl-2-nonadeca-10Z,13Z-dienoyl-glycerol-d5 | |
| Molecular Formula | C₅₄H₉₅D₅O₆ | [2][4] |
| Molecular Weight | 850.40 g/mol | [4] |
| CAS Number | 2342574-87-0 | [4] |
| Purity | >99% (TLC) | [4] |
| Physical Form | Solution in 1:1 Dichloromethane:Methanol | [2][3] |
| Storage Temperature | -20°C | [4] |
| Percent Composition | C 76.27%, H 12.44%, O 11.29% |
Application in Quantitative Lipidomics
The primary application of 16:0-19:2-16:0 TG-d5 is as an internal standard for the quantitative analysis of triglycerides in biological samples using mass spectrometry. The core principle is isotope dilution mass spectrometry. A known amount of the deuterated standard is "spiked" into a sample at the beginning of the workflow. Because the deuterated standard is chemically identical to the endogenous triglycerides being measured, it behaves similarly during extraction, derivatization, and ionization. By comparing the signal intensity of the endogenous lipid to the known amount of the deuterated internal standard, a precise and accurate quantification can be achieved.
This deuterated triglyceride is particularly useful in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for lipidomics. It is a component of the UltimateSPLASH™ ONE mixture, which is designed to provide broad coverage for the quantification of multiple lipid classes.[1][2][3][5]
Experimental Protocols
While specific protocols can vary depending on the sample matrix and analytical instrumentation, the following provides a detailed, representative methodology for the quantification of triglycerides in human plasma using an internal standard like 16:0-19:2-16:0 TG-d5. This protocol is a composite based on established lipidomics workflows.
Lipid Extraction (Methyl-tert-butyl ether (MTBE) Method)
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Sample Preparation : Thaw frozen plasma samples on ice.
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Internal Standard Spiking : To 25 µL of plasma, add a precise volume of the UltimateSPLASH™ ONE internal standard mixture. The final concentration of the internal standard should be optimized for the specific analytical platform but is typically in the low micromolar range.
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Addition of Methanol : Add 231 µL of methanol to the sample and vortex thoroughly.
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Addition of MTBE : Add 770 µL of MTBE and incubate on an orbital shaker for one hour at room temperature.
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Phase Separation : Add 192.5 µL of water to induce phase separation. The final ratio of MTBE:Methanol:Water will be 10:3:2.5 (v/v/v).
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Centrifugation : Centrifuge the samples at high speed (e.g., 15,800 x g) for 10 minutes to separate the layers.
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Collection of Organic Layer : Carefully collect the upper organic layer containing the lipids.
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Drying and Reconstitution : Dry the collected organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as 2-propanol or a mixture of acetonitrile/isopropanol.
LC-MS/MS Analysis
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Chromatographic Separation :
-
LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A C18 reversed-phase column is commonly used for triglyceride separation.
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Mobile Phases :
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Mobile Phase A: Acetonitrile/Water (e.g., 60:40 v/v) with 10 mM ammonium formate.
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Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10 v/v) with 10 mM ammonium formate.
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-
Gradient : A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the triglycerides.
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-
Mass Spectrometry Detection :
-
Mass Spectrometer : A triple quadrupole mass spectrometer is typically used for targeted quantification.
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Ionization Mode : Positive electrospray ionization (ESI) is commonly used for triglyceride analysis, often detecting ammonium adducts ([M+NH₄]⁺).
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Analysis Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
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Precursor Ion : The m/z of the ammonium adduct of 16:0-19:2-16:0 TG-d5.
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Product Ion : A specific fragment ion resulting from the neutral loss of one of the fatty acyl chains.
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-
Data Analysis
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Peak Integration : Integrate the peak areas for the endogenous triglycerides and the 16:0-19:2-16:0 TG-d5 internal standard.
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Response Ratio Calculation : Calculate the ratio of the peak area of the endogenous triglyceride to the peak area of the internal standard.
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Quantification : Determine the concentration of the endogenous triglycerides using a calibration curve generated with known concentrations of non-labeled triglyceride standards and a fixed concentration of the internal standard.
Synthesis of Deuterated Triglycerides
The synthesis of deuterated triglycerides like 16:0-19:2-16:0 TG-d5 is a multi-step process. While the exact proprietary synthesis methods are not publicly available, the general approach involves the deuteration of the glycerol backbone, followed by esterification with the desired fatty acids.
One common method for deuteration is through H/D exchange reactions using heavy water (D₂O) and a metal catalyst, such as platinum on carbon (Pt/C).[6] The deuterated glycerol can then be reacted with the appropriate fatty acid chlorides or activated fatty acids to form the triglyceride. The specific placement of the fatty acids at the sn-1, sn-2, and sn-3 positions often requires the use of protecting groups and stereospecific enzymatic or chemical reactions.
Biological Signaling Pathways
As a synthetic, deuterated molecule designed for analytical purposes, 16:0-19:2-16:0 TG-d5 is not involved in biological signaling pathways. Its utility lies in its chemical similarity to endogenous triglycerides, allowing it to serve as a tracer and internal standard, rather than possessing any known biological activity itself.
Visualizations
General Workflow for Quantitative Lipidomics
Caption: General workflow for triglyceride quantification.
Principle of Isotope Dilution Mass Spectrometry
Caption: Principle of isotope dilution mass spectrometry.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. SPLASH Brochure [online.flippingbook.com]
- 4. A DMS Shotgun Lipidomics Workflow Application to Facilitate High-throughput, Comprehensive Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Documents download module [ec.europa.eu]
